molecular formula C₅H₇D₃N₂O₂S B1147697 methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate CAS No. 1398109-07-3

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate

Cat. No. B1147697
M. Wt: 165.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate involves intricate steps to introduce specific functional groups or isotopes, such as deuterium. For instance, S-(Methyl-d3) arylsulfonothioates were developed from d4-MeOH, facilitating modular trideuteromethylthiolation under mild conditions (Zhang et al., 2022). Such methodologies highlight the complexity and precision required in synthesizing deuterated compounds.

Molecular Structure Analysis

The molecular structure of compounds structurally similar to methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is elucidated through techniques like X-ray diffraction. The structure of N-alkyl carbamoylimidazoles, for instance, was thoroughly investigated, revealing how these compounds serve as methyl isocyanate substitutes and provide insights into the spatial arrangement and bonding within molecules (Duspara et al., 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and utility in organic synthesis. The synthesis of tris(N,N-dimethylthiocarbamoyl)-1,1,1-tris-(methylaminomethyl)ethane showcases their application in catalytic reactions like the Pauson–Khand reaction (Petrovski et al., 2008). This example underlines the chemical versatility and reactivity of these compounds.

Physical Properties Analysis

The physical properties of such molecules, including phase, solubility, melting and boiling points, are crucial for their application in chemical syntheses. While specific data on methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate was not found, research on related compounds provides a foundation for understanding the physical behavior of similar chemical entities.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are essential for determining the applicability of these compounds in organic synthesis and material science. The development of deuterated methylthiolating reagents and their application in trideuteromethylthiolation indicates the significant chemical adaptability and utility of these compounds (Zhang et al., 2022).

Scientific Research Applications

Carbon-Carbon Bond Formation and Ketenimine Synthesis

Methyl N-phenyl ethanimidothioate and its α-silylated homologue are used for carbon-carbon bond formation and ketenimine synthesis. This process involves metallation into lithiated enaminates and alkylation at low temperatures, leading to the formation of stable silylated N-phenyl ketenimines. These compounds are also observed to form ketenimines through flash thermolysis (Lage, Masson, & Thuillier, 1991).

Electrophilic Deuterated Methylthiolating Reagents

Electrophilic deuterated methylthiolating reagents like S-(methyl-d3) arylsulfonothioates have been developed from methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate derivatives. These reagents facilitate trideuteromethylthiolation with various nucleophiles and electrophiles under mild conditions. They offer a robust and scalable approach for introducing a trideuteromethylthiol group in diverse molecules (Zhang et al., 2022).

Synthesis of N-Methyl Carbamoylimidazoles

N-Methyl carbamoylimidazole, a derivative of methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate, is synthesized for use as a methyl isocyanate equivalent. This compound reacts with various nucleophiles to produce N-methylureas, carbamates, and thiocarbamates. The synthesis is scalable and offers a general approach for producing alkyl isocyanate surrogates, proving useful in organic synthesis (Duspara, Islam, Lough, & Batey, 2012).

Cobalt-Catalyzed Decarboxylative Methylation

Cobalt-catalyzed decarboxylative methylation of aliphatic redox-active esters with trimethylaluminum is another application. This method allows the conversion of a carboxylate group into a methyl group without redox fluctuation. It's applicable to primary and secondary esters, showcasing the versatility of methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate derivatives in organic synthesis (Shang et al., 2020).

properties

IUPAC Name

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)ON=C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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